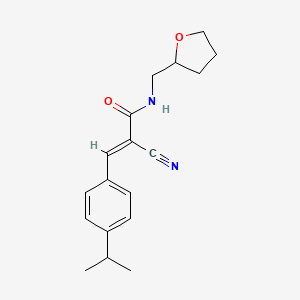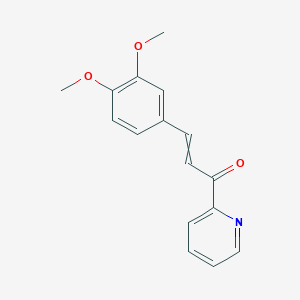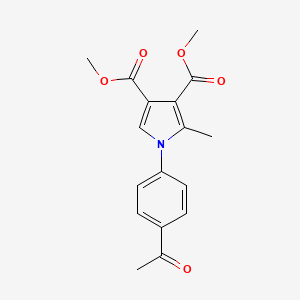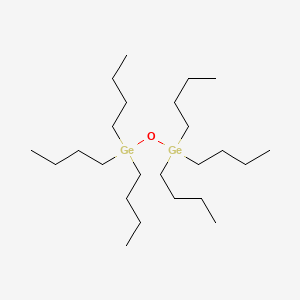![molecular formula C13H13Cl3FN3O3S B11962178 Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)
Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate is a complex organic compound with a unique structure that includes trichloro, fluoroacetyl, and carbamothioyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include trichloroacetyl chloride, fluoroacetic acid, and methyl anthranilate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.
化学反応の分析
Types of Reactions
Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
類似化合物との比較
Similar Compounds
- Methyl 2-[({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
- Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropionyl)amino]ethyl}carbamothioyl)amino}benzoate
- Methyl 4-[(2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl)amino]benzoate
Uniqueness
Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate is unique due to the presence of the fluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological molecules are required.
特性
分子式 |
C13H13Cl3FN3O3S |
|---|---|
分子量 |
416.7 g/mol |
IUPAC名 |
methyl 2-[[2,2,2-trichloro-1-[(2-fluoroacetyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C13H13Cl3FN3O3S/c1-23-10(22)7-4-2-3-5-8(7)18-12(24)20-11(13(14,15)16)19-9(21)6-17/h2-5,11H,6H2,1H3,(H,19,21)(H2,18,20,24) |
InChIキー |
QPWSZHDZGHMWLV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)

![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)

![2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride](/img/structure/B11962156.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962161.png)
![ethyl 4-({[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11962164.png)
![4-[[4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one](/img/structure/B11962167.png)


